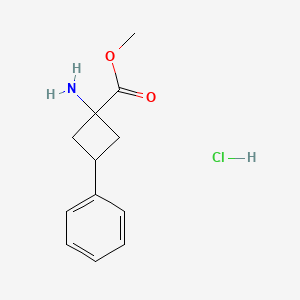

methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride

Description

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an amino group, a phenyl substituent, and a methyl ester functional group, stabilized as a hydrochloride salt. Cyclobutane rings are valued for their conformational rigidity, which can enhance binding specificity in drug design .

Properties

IUPAC Name |

methyl 1-amino-3-phenylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-10(8-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCLWGKQRPWQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activity and therapeutic applications. This article discusses its chemical properties, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an amino group and a phenyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 240.71 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the phenyl group may engage in π-π interactions. These interactions can modulate enzymatic activity and influence cellular signaling pathways, leading to various physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported between 6.3 to 23 µM for related phenylcyclobutane carboxamides . This suggests potential applications in treating tuberculosis and possibly other bacterial infections.

Analgesic Effects

Research has also explored the analgesic properties of this compound. Analogous compounds have been designed to interact with pain pathways, increasing endocannabinoid concentrations and potentially leading to pain relief. Some derivatives demonstrated inhibitory activity against fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids . The analgesic effects are attributed to modulation of the endocannabinoid system, suggesting a promising avenue for pain management therapies.

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate the biological effects of various analogs derived from this compound. The findings indicated that modifications in the cyclobutane structure significantly influenced both potency and selectivity against specific biological targets. For example, altering the position of the phenyl group or substituting different functional groups led to variations in biological activity .

Comparative Analysis

A comparative analysis was performed with similar compounds to establish the unique biological profile of this compound. Compounds such as 1-amino-2-phenylcyclobutane and 1-amino-3-methylcyclobutane were assessed for their pharmacological effects. The distinct structural arrangement of methyl 1-amino-3-phenylcyclobutane resulted in unique chemical reactivity and biological interactions, highlighting its potential as a lead compound for drug development.

Summary Table of Biological Activities

| Biological Activity | Related Compounds | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Phenylcyclobutane carboxamide | 6.3 - 23 | Disruption of bacterial cell functions |

| Analgesic | FAAH inhibitors | Varies | Modulation of endocannabinoid levels |

| Enzyme Interaction | Various derivatives | Varies | Binding to active sites on enzymes |

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Chemistry

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly those involving cyclobutane structures. Its unique cyclobutane ring offers distinct reactivity patterns compared to other cyclic compounds, making it valuable for synthetic chemists.

Reactivity and Chemical Transformations

The compound undergoes various chemical reactions which enhance its utility:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can yield amines or alcohols, expanding its applicability in synthesizing derivatives.

- Nucleophilic Substitution : The amino group can participate in substitution reactions, allowing for the creation of various functionalized derivatives.

Biological Applications

Pharmacological Research

Research into the biological activity of this compound indicates potential therapeutic applications. Studies are ongoing to explore its interactions with biological molecules, which may lead to the development of new drugs targeting specific pathways. Its structure suggests it may act as a ligand for receptors or enzymes, influencing cellular signaling pathways .

Case Study: Potential Drug Development

In one notable study, researchers investigated the compound's effects on specific cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation, suggesting potential as an anticancer agent. Further investigations are required to elucidate its mechanism of action and therapeutic efficacy .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for producing materials with specific characteristics, such as polymers or fine chemicals used in pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1), highlighting differences in ring size, substituents, and functional groups:

Table 1: Structural and Molecular Comparison

Key Observations:

- Functional Groups: The methyl ester in the main compound vs.

Spectroscopic and Physicochemical Properties

- NMR Data: Methyl 1-(methylamino)cyclobutanecarboxylate HCl () shows a singlet at δ 3.82 ppm for the methyl ester and broad signals at δ 9.10 ppm for the amine protons . The main compound’s phenyl group would likely exhibit aromatic proton signals near δ 7.0–7.5 ppm, distinct from benzyloxy analogs. The hydroxy-substituted analog () would display a downfield shift for the hydroxyl proton, absent in the phenyl variant.

- Hazard Profiles: Methyl 3-aminocyclopentanecarboxylate () is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) . While hazards for the main compound are undocumented, its hydrochloride salt and structural similarity suggest comparable handling precautions.

Preparation Methods

Key Reaction Conditions:

-

Cyclization agent : Sodium hydride (4.8 g per 40 g malonate ester).

-

Temperature : 0–5°C during reagent addition, followed by 16 hours at 20°C.

-

Workup : Extraction with benzene/ether, washing with sodium bicarbonate, and vacuum distillation.

Partial Hydrolysis to Monoesters

The dicarboxylate ester undergoes partial hydrolysis to yield the monoester, a critical intermediate. Using one equivalent of potassium hydroxide in aqueous ethanol selectively hydrolyzes the less sterically hindered ester group. For instance, hydrogen ethyl 3-phenylcyclobutane-1,1-dicarboxylate is obtained by treating diethyl 3-phenylcyclobutane-1,1-dicarboxylate with aqueous KOH. Transesterification or direct synthesis using methyl esters would similarly produce hydrogen methyl analogs.

Stereochemical Considerations:

-

Partial hydrolysis of 3-phenylcyclobutane-dicarboxylates yields cis-trans isomer mixtures , separable via fractional crystallization.

-

The trans isomer (phenyl group opposite carboxylate) predominates due to steric hindrance during hydrolysis.

Mixed Anhydride Formation and Azide Synthesis

The monoester reacts with a lower alkyl haloformate (e.g., ethyl chloroformate) to form a mixed anhydride, which is subsequently treated with sodium azide to generate the acyl azide. For example, hydrogen ethyl 3-phenylcyclobutane-1,1-dicarboxylate reacts with ethyl chloroformate in acetone at 0°C, followed by sodium azide addition to yield the acid azide.

Reaction Parameters:

Curtius Rearrangement to Isocyanate

Heating the acyl azide in toluene or xylene induces Curtius rearrangement, producing an isocyanate intermediate. This step is performed under anhydrous conditions to prevent premature hydrolysis. For instance, heating the azide derived from hydrogen ethyl 3-phenylcyclobutane-1,1-dicarboxylate in toluene at reflux yields ethyl 1-isocyanato-3-phenylcyclobutane-1-carboxylate.

Optimization Notes:

Hydrolysis or Alcoholysis to Amino Ester

The isocyanate is hydrolyzed to the amino acid or reacted with an alcohol to form the urethane, which is subsequently hydrolyzed. For methyl 1-amino-3-phenylcyclobutane-1-carboxylate, the isocyanate is treated with methanol to form the methyl urethane, followed by acidic or basic hydrolysis. Patent examples demonstrate that stirring the isocyanate with 20% aqueous HCl at 25°C for 16 hours directly yields the amino acid hydrochloride. To retain the methyl ester, alternative quenching with methanol under controlled pH is necessary.

Hydrolysis Conditions:

Salt Formation and Purification

The free amino ester is converted to its hydrochloride salt by treatment with HCl gas or concentrated hydrochloric acid. For example, dissolving 1-amino-3-phenylcyclobutane-1-carboxylic acid in ethanol and adding HCl gas yields the hydrochloride salt. Final purification involves recrystallization from high-boiling solvents like ligroin or column chromatography using neutral alumina.

Purification Data:

-

Recrystallization solvent : High-boiling ligroin (107–108°C melting point for hydrogen ethyl 3-phenylcyclobutane-1,1-dicarboxylate).

Stereochemical Resolution

The product exists as cis-trans isomers and enantiomers (d/l). Resolution involves fractional crystallization of diastereomeric salts. For example, treating trans-1-amino-2-phenylcyclobutane-1-carboxylic acid with d-tartaric acid yields separable tartrate salts, which are neutralized to isolate d- and l-enantiomers.

Alternative Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction parameters for methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, a related compound (methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) was synthesized by dissolving the precursor in ethyl acetate, adding 4-toluenesulfonate monohydrate, concentrating under reduced pressure, and recrystallizing . Key parameters include solvent choice (e.g., ethyl acetate for solubility), stoichiometric ratios (1:1 molar ratio of precursor to sulfonate), and purification via filtration. Yield optimization (80% in this case) depends on controlled concentration rates and solvent removal.

Q. How is structural confirmation achieved using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, -NMR data (DMSO-: δ 9.10 ppm for amine protons, 7.48–7.12 ppm for aromatic protons, 3.82 ppm for methyl ester) confirm the cyclobutane core, ester group, and phenyl substituents . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Advanced 2D NMR (e.g., -NMR, HSQC) resolves stereochemical ambiguities, particularly for cyclobutane ring substituents.

Q. What purification strategies are effective for isolating high-purity hydrochloride salts of cyclobutane derivatives?

- Methodological Answer : Recrystallization from ethyl acetate or ethanol is commonly used. For example, filtration after solvent concentration yields >95% purity in related compounds . Ion-exchange chromatography may separate hydrochloride salts from unreacted amines. Purity is confirmed via HPLC (high-performance liquid chromatography) with UV detection at 254 nm.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclobutane ring) influence physicochemical properties and reactivity?

- Methodological Answer : Substituents like phenyl groups enhance steric hindrance, affecting reaction kinetics. For example, methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate shows altered solubility in polar solvents due to the pyridinyl group . Computational modeling (e.g., DFT calculations) predicts logP values and pKa shifts. Comparative studies of trifluoromethyl vs. phenyl substituents reveal differences in thermal stability (TGA analysis) and crystallinity (XRD) .

Q. What are the stability challenges under varying experimental conditions (pH, temperature)?

- Methodological Answer : Hydrochloride salts are hygroscopic and require anhydrous storage (2–8°C under nitrogen) . Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways. For example, cyclobutane esters hydrolyze in aqueous buffers (pH >7), forming carboxylic acids. LC-MS identifies degradation products like 3-phenylcyclobutanecarboxylic acid .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural elucidation?

- Methodological Answer : Discrepancies arise from solvent effects or proton exchange. For instance, amine protons in DMSO- appear as broad singlets (δ 9.10 ppm) but may shift in CDCl . Variable-temperature NMR (VT-NMR) suppresses exchange broadening. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities, as seen in cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.